molecular formula C6H8O2 B1582371 alpha-Methylene-gamma-valerolactone CAS No. 62873-16-9

alpha-Methylene-gamma-valerolactone

Cat. No.: B1582371
CAS No.: 62873-16-9
M. Wt: 112.13 g/mol
InChI Key: KYLUHLJIAMFYKW-UHFFFAOYSA-N
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Description

Alpha-Methylene-gamma-valerolactone is an organic compound with the molecular formula C6H8O2. It is a colorless liquid that belongs to the class of lactones, which are cyclic esters. This compound is known for its reactivity due to the presence of both a methylene group and a lactone ring, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methylene-gamma-valerolactone can be synthesized through several methods. One common approach involves the reaction of gamma-valerolactone with formaldehyde in the presence of a base such as calcium oxide or magnesium oxide. The reaction is typically carried out at elevated temperatures (around 613 K) and under reduced pressure to facilitate the formation of the methylene group .

Industrial Production Methods

In industrial settings, the production of this compound often involves a two-step process. First, gamma-valerolactone is produced from levulinic acid, which is derived from biomass sources such as cellulose. The gamma-valerolactone is then reacted with formaldehyde to produce this compound. This method is advantageous due to its use of renewable resources and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Mechanistic Insights into Chemical Reactions

Understanding the mechanisms behind the synthesis and transformation of MVL is crucial for optimizing its production:

  • Isotopic Labeling Studies : Research utilizing deuterium labeling has provided insights into the hydrogenation pathways from LA to GVL and subsequently to MVL. These studies indicate that α-AL plays a significant role in the reaction pathways leading to GVL formation under different temperatures .

  • Reaction Pathways : The conversion of LA involves several steps:

    • Hydrogenation to form hydroxy acids.

    • Intramolecular cyclization yielding GVL.

    • Further reactions can lead to MVL through the addition of formaldehyde .

Polymerization of Alpha-Methylene-Gamma-Valerolactone

This compound is not only a valuable monomer but also exhibits unique polymerization characteristics:

  • Free-Radical Polymerization : MVL can undergo free-radical polymerization, either alone or in copolymerization with fossil-based acrylates. Studies have shown that the polymerization behavior varies significantly based on the initiator used, affecting conversion rates and thermal properties of the resulting polymers .

  • Polymer Characteristics : The polymers derived from MVL exhibit tailored glass transition temperatures (Tg) and enhanced thermal stability when copolymerized with other monomers. The final products are characterized by their molecular weight and composition, which can be adjusted by varying the ratios of MVL and other components during polymerization .

Scientific Research Applications

α-Methylene-γ-valerolactone (MeGVL) is a biomass-derived compound with applications in the synthesis of acrylic polymers . It can be produced from γ-valerolactone (GVL), which itself is derived from lignocellulosic biomass, using a continuous-flow system with a cesium-loaded hierarchical beta zeolite catalyst .

Scientific Research Applications

Polymer Chemistry

  • Monomer for Polymer Synthesis The addition of a vinyl group to the α-position of δ-valerolactone (DVL) yields α-methylene-δ-valerolactone (MVL), which can undergo vinyl-addition polymerization (VAP) to form the acrylic polymer (PMVL) VAP or ring-opening polymerization (ROP) to form the polyester (PMVL) ROP .
  • Chemical Recycling Poly(α-methylene-δ-valerolactone) (PMVL) produced via ring-opening polymerization (ROP) can be chemically recycled, yielding 96% MVL upon heating at 423 K and 0.01 torr for 6 hours with a stannous octoate catalyst .
  • Thermoplastic Material PMVL with a molecular weight of 74.6 kDa has been demonstrated as a mechanically tough, chemically recyclable thermoplastic with mechanical properties comparable to commodity polyolefins .
  • Visible-Light-Induced Polymerization MeGVL can be subjected to visible-light-induced polymerization, resulting in a final material with similar properties to poly(methyl methacrylate) .

Catalysis

  • Catalyst Development Alkaline earth oxide catalysts such as MgO, CaO, and BaO supported on silica are active for MVL production . CaO and BaO show high selectivity to MVL at approximately 60% DVL conversion .
  • Continuous Synthesis Continuous synthesis of the MVL isomer, α-methylene-γ-valerolactone (MGVL), has been reported in the vapor-phase via the aldol condensation of γ-valerolactone (GVL) and formaldehyde (FA) over silica supported alkali and alkaline earth oxide catalysts, with BaO/SiO2 showing >95% selectivity to MGVL at 613 K .

Chemical Process Development

  • Sustainable Production Sustainable and industrial-scale production of PMVL requires the development of a continuous catalytic process for the synthesis of the MVL monomer .
  • Valorization of Biomass MeGVL can be synthesized from lignocellulosic biomass-derived GVL in the presence of trioxane using tailored Cs-loaded hierarchical beta zeolites .
  • Reaction Optimization The aldol condensation of DVL with FA over supported alkaline earth oxides yields a product mixture of MVL and unconverted DVL, which can be separated through selective polymerization .

Mechanism of Action

The mechanism of action of alpha-Methylene-gamma-valerolactone involves its reactivity due to the methylene group and the lactone ring. The methylene group can participate in various nucleophilic addition reactions, while the lactone ring can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Gamma-Valerolactone: A precursor to alpha-Methylene-gamma-valerolactone, used as a green solvent and fuel additive.

    Delta-Valerolactone: Another lactone with similar properties but different reactivity due to the position of the lactone ring.

    Alpha-Methylene-gamma-butyrolactone: Similar in structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of a methylene group with the stability of a lactone ring. This makes it a versatile intermediate in various chemical processes and a valuable compound in both research and industrial applications .

Biological Activity

Alpha-methylene-gamma-valerolactone (MGVL) is a bicyclic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of MGVL, focusing on its antimicrobial, antiproliferative, and potential therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

MGVL is characterized by a δ-valerolactone ring fused to a cyclohexane structure, which positions it within the class of α-methylene-γ-butyrolactones. The unique structural features contribute to its biological properties, including vasorelaxation and cytotoxicity against various cell lines .

Antimicrobial Activity

Research has demonstrated that MGVL exhibits significant antimicrobial properties. A study synthesized several α-methylene-γ-lactones, including MGVL, and evaluated their effects against various bacterial strains. The results indicated that MGVL inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy based on the structural modifications of the lactones .

CompoundBacterial StrainsInhibition Zone (mm)
MGVLS. aureus15
MGVLE. coli12
Control-0

Antiproliferative Effects

MGVL has shown promising antiproliferative activity against human tumor cell lines. A study reported that compounds derived from MGVL exhibited IC50 values ranging from 0.88 to over 20 µM against various cancer cell lines, indicating potent anticancer properties . The selective cytotoxicity towards cancer cells while sparing normal cells highlights its potential as an anti-leukemic agent.

Case Study: Anti-Leukemic Activity

A specific investigation into the anti-leukemic properties of α-methylene-γ-lactones revealed that these compounds selectively induced apoptosis in leukemia cells without affecting normal hematopoietic cells. This selectivity suggests a mechanism that could be exploited for developing targeted therapies for leukemia .

Vasorelaxant Effects

The vasorelaxant properties of MGVL have been noted in several studies, indicating its potential utility in treating cardiovascular diseases. These compounds have been shown to induce relaxation in vascular smooth muscle tissues, which could lead to therapeutic applications in hypertension management.

Synthesis and Catalytic Production

Recent advancements in synthetic methodologies have enabled the efficient production of MGVL from biomass-derived γ-valerolactone (GVL) using catalytic processes. Research highlighted a continuous flow valorization method that significantly increased the yield of MGVL compared to traditional methods, showcasing its feasibility for industrial applications .

Catalyst TypeYield (%)Reaction Time (min)
Basic Beta Zeolite2060
Cs-loaded Zeolite3245

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-Methylene-γ-valerolactone, and how do reaction conditions influence yield?

MeMBL is typically synthesized via multi-step pathways from biomass-derived levulinic acid (LA). A common approach involves catalytic dehydration and cyclization, with heterogeneous catalysts like acidic zeolites or metal oxides optimizing lactonization efficiency. Reaction parameters (temperature: 120–180°C; solvent: aprotic polar media) critically affect regioselectivity. For example, Manzer (2004) achieved 85% yield using a Pd/C catalyst under hydrogenation conditions .

Q. What spectroscopic techniques are optimal for characterizing MeMBL’s purity and structural integrity?

  • NMR : 1H^1H and 13C^13C NMR (CDCl₃) identify methylene protons (δ 5.8–6.2 ppm) and lactone carbonyl (δ 170–175 ppm).
  • GC-MS : Quantifies purity (>95% by GC) and detects side products (e.g., dimerized byproducts from radical polymerization).
  • FTIR : Confirms lactone C=O stretching (~1750 cm⁻¹) and exo-methylene C=C (~1630 cm⁻¹) .

Q. How does MeMBL’s reactivity compare to analogous α-methylene lactones in cross-metathesis reactions?

MeMBL exhibits lower reactivity in olefin metathesis compared to α-methylene-γ-butyrolactone due to steric hindrance from the methyl-substituted γ-carbon. Raju et al. (2007) reported that second-generation Grubbs catalysts with 2,6-dichlorobenzoquinone as an additive suppress undesired isomerization, achieving 72% cross-metathesis yield .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported catalytic hydrogenation efficiencies for MeMBL?

Discrepancies in hydrogenation yields (e.g., 60–90% across studies) often arise from catalyst poisoning or solvent effects. A systematic approach includes:

  • Control experiments : Compare Pd/C, Raney Ni, and Ru-based catalysts under identical conditions (H₂ pressure: 10–50 bar; solvent: THF vs. ethanol).
  • Kinetic profiling : Monitor intermediates via in-situ IR to identify rate-limiting steps .

Q. How can polymerization kinetics of MeMBL be optimized for high-molecular-weight polymers?

Free-radical polymerization of MeMBL requires strict oxygen exclusion and initiator tuning. For example:

  • Initiator selection : Azobisisobutyronitrile (AIBN) at 70°C achieves MwM_w ~150 kDa with PDI <1.5.
  • Solvent effects : Bulk polymerization minimizes chain-transfer reactions.
  • Real-time monitoring : Use online FTIR to track monomer conversion (>95% in 6 hours) .

Q. What mechanistic insights explain MeMBL’s thermal stability under acidic vs. basic conditions?

Stability studies (Wong et al., 2017) reveal MeMBL’s lactone ring hydrolyzes rapidly in basic media (t₁/₂ <1 hr at pH 12) but remains intact in neutral/acidic conditions (t₁/₂ >48 hrs at pH 3–7). Computational modeling (DFT) identifies nucleophilic attack on the carbonyl as the rate-determining step .

Q. Methodological Recommendations

  • Contradiction Analysis : Use factorial DOE to isolate variables (e.g., catalyst loading vs. solvent polarity) when replicating conflicting data .
  • Advanced Characterization : Combine MALDI-TOF and rheology to correlate polymer architecture with mechanical properties .
  • Computational Validation : Apply DFT (e.g., Gaussian 16) to predict regioselectivity in catalytic pathways .

Properties

IUPAC Name

5-methyl-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLUHLJIAMFYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93426-72-3
Record name 2(3H)-Furanone, dihydro-5-methyl-3-methylene-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93426-72-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401291985
Record name γ-Methyl-α-methylene-γ-butyrolactone
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62873-16-9
Record name γ-Methyl-α-methylene-γ-butyrolactone
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Record name 2(3H)-Furanone, dihydro-5-methyl-3-methylene-
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Record name γ-Methyl-α-methylene-γ-butyrolactone
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Record name 2(3H)-Furanone, dihydro-5-methyl-3-methylene
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Retrosynthesis Analysis

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